molecular formula C11H17F2NO4 B11764717 cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid

Cat. No.: B11764717
M. Wt: 265.25 g/mol
InChI Key: LYWABOYEWJKFHC-RQJHMYQMSA-N
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Description

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with difluoro groups and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid
  • cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
  • cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid

Uniqueness

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid is unique due to the presence of difluoro groups on the cyclopentane ring, which imparts distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

(1R,2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-,7+/m1/s1

InChI Key

LYWABOYEWJKFHC-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(C[C@H]1C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F

Origin of Product

United States

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